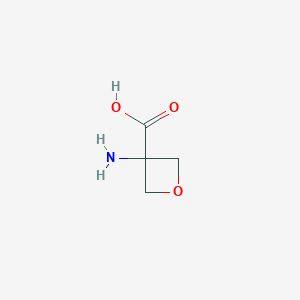

3-Aminooxetane-3-carboxylic acid

説明

The exact mass of the compound 3-Aminooxetane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Aminooxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminooxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-aminooxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRNYRAHXDUNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567103 | |

| Record name | 3-Aminooxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-24-5 | |

| Record name | 3-Aminooxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminooxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 3-Aminooxetane-3-carboxylic acid from simple precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 3-aminooxetane-3-carboxylic acid, a valuable non-proteinogenic amino acid analog sought after in medicinal chemistry for its unique conformational constraints and desirable physicochemical properties. The synthesis of this compound from simple, commercially available precursors is outlined, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Introduction

3-Aminooxetane-3-carboxylic acid is a structurally unique building block that incorporates a strained four-membered oxetane ring. This moiety can impart favorable properties to parent molecules, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. Consequently, this compound is of significant interest for its potential applications in the development of novel therapeutics. This guide focuses on two robust and accessible synthetic strategies starting from the simple precursor, 3-oxetanone.

Synthetic Pathways

Two principal and effective routes for the synthesis of 3-aminooxetane-3-carboxylic acid have been established, starting from the readily available 3-oxetanone:

-

The Strecker Synthesis: A classical approach involving the one-pot, three-component reaction of a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

-

The Bucherer-Bergs Reaction: A multicomponent reaction that transforms a ketone into a spiro-hydantoin intermediate, which is then hydrolyzed to yield the target amino acid.

The following sections provide a detailed overview of these synthetic pathways, including reaction schemes, quantitative data, and comprehensive experimental protocols.

Route 1: The Strecker Synthesis

The Strecker synthesis provides a direct and efficient method for the preparation of 3-aminooxetane-3-carboxylic acid from 3-oxetanone. The reaction proceeds in two key steps: the formation of the intermediate 3-aminooxetane-3-carbonitrile, followed by its hydrolysis.

Reaction Scheme

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminooxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 3-Aminooxetane-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique strained four-membered ring structure imparts valuable characteristics, making it a desirable building block for novel therapeutics. This guide consolidates known data, outlines detailed experimental protocols for property determination, and illustrates its strategic role in drug development.

Core Physicochemical Properties

3-Aminooxetane-3-carboxylic acid is a solid at room temperature, a characteristic typical of amino acids. While specific experimental data for properties like pKa, LogP, and aqueous solubility are not widely published, the following table summarizes its known identifiers and physical characteristics.

| Property | Value | Source |

| IUPAC Name | 3-aminooxetane-3-carboxylic acid | [1] |

| CAS Number | 138650-24-5 | [1] |

| Molecular Formula | C₄H₇NO₃ | [1] |

| Molecular Weight | 117.11 g/mol | [1] |

| Melting Point | 205-210 °C | [2] |

| pKa | Not experimentally published. See Protocol 1. | |

| LogP | Not experimentally published. See Protocol 2. | |

| Aqueous Solubility | Not experimentally published. See Protocol 3. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of amino acids like 3-Aminooxetane-3-carboxylic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) for the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. Potentiometric titration is the gold-standard method for this determination.[3][4]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. A plot of pH versus the volume of titrant added reveals buffer regions. The pH at the midpoint of each buffer region corresponds to a pKa value.[4]

Methodology:

-

Preparation: A standard solution of 3-Aminooxetane-3-carboxylic acid (e.g., 0.1 M) is prepared in deionized water. A standardized solution of 0.1 M NaOH is prepared for titration. The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Acid Titration (optional but recommended): To determine the pKa of the carboxylic acid group (pKa1), the sample solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a pH below 2.[5]

-

Base Titration: The solution is then titrated by adding small, precise increments (e.g., 0.1-0.5 mL) of the standardized NaOH solution.[6]

-

Data Collection: After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]

-

Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Lipophilicity is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is determined using the shake-flask method.[7][8]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The ratio of the compound's concentration in the two phases at equilibrium defines the coefficient.[9]

Methodology:

-

Phase Preparation: n-Octanol and the aqueous buffer are mutually saturated by shaking them together for 24 hours, followed by separation.[7]

-

Partitioning: A known amount of 3-Aminooxetane-3-carboxylic acid is dissolved in one of the phases. The two phases are then combined in a flask at a defined volume ratio.

-

Equilibration: The flask is agitated (shaken) at a constant temperature until equilibrium is reached (typically several hours).[8]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.[10][11]

-

Calculation: LogD is calculated as: Log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a fundamental property that affects bioavailability and formulation. The equilibrium solubility method is a reliable technique for its measurement.

Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until the solution is saturated and equilibrium is reached between the solid and dissolved states. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Suspension: An excess amount of solid 3-Aminooxetane-3-carboxylic acid is added to a vial containing a specific volume of the desired aqueous buffer (e.g., water or PBS pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[12]

-

Quantification: The concentration of the compound in the clear filtrate (supernatant) is determined using a validated analytical method like HPLC-UV or LC-MS.[13]

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC provides a precise melting temperature (Tm), which is the temperature at which 50% of the substance is in the molten state. It is a key indicator of purity and lattice energy.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. A sharp endothermic peak is observed as the sample melts, and the peak of this transition is the melting point.[14]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 3-Aminooxetane-3-carboxylic acid (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific temperature range and scan rate. For amino acids, a typical scan rate is 60 to 90 °C/hour.[15]

-

Thermal Scan: The sample and reference are heated at a constant rate. The instrument records the differential heat flow between them.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the temperature at the peak of the endothermic event. For compounds that may decompose, Fast Scanning Calorimetry (FSC) can be used to measure melting properties by applying very high heating rates.[16]

Application in Drug Discovery

The oxetane ring is a highly valued motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties.[17] The strained four-membered ring is polar and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[18][19] Specifically, introducing an oxetane moiety can lead to increased aqueous solubility, enhanced metabolic stability, and modulation of lipophilicity (LogD) and the basicity (pKa) of nearby functional groups.[20][21]

3-Aminooxetane-3-carboxylic acid itself has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential as a scaffold for developing therapies for neurological disorders.[22][23]

Visualization of a Logical Workflow

The following diagram illustrates the strategic use of an oxetane-containing building block, such as 3-Aminooxetane-3-carboxylic acid, to optimize a lead compound in a drug discovery program.

References

- 1. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]

- 2. 3-Aminooxetane-3-carboxylic acid | 138650-24-5 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry [cureffi.org]

- 15. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]

- 16. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Neuromodulator: Discovery and First Synthesis of 3-Aminooxetane-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive technical overview of the discovery and seminal synthesis of 3-Aminooxetane-3-carboxylic acid, a conformationally restricted analog of the neurotransmitter glycine. This unique molecule has garnered significant interest for its modulatory activity at the N-methyl-D-aspartate (NMDA) receptor complex, a key player in synaptic plasticity and neurological function.

Discovery as a Conformationally Restricted Glycine Analog

The discovery of 3-Aminooxetane-3-carboxylic acid was driven by the scientific pursuit of understanding the structure-activity relationships of neurotransmitters at their receptors. By constraining the flexible backbone of glycine within a rigid four-membered oxetane ring, researchers aimed to probe the specific conformations required for binding and activation of the glycine co-agonist site on the NMDA receptor. This structural constraint was hypothesized to lead to compounds with unique pharmacological profiles, potentially offering enhanced selectivity and potency.

In 1991, a pivotal publication by Alan P. Kozikowski and Abdul H. Fauq in Synlett described the first synthesis of this novel amino acid. Their work established 3-Aminooxetane-3-carboxylic acid as a valuable tool for neuropharmacological research and laid the groundwork for its exploration as a potential therapeutic agent. The compound was subsequently reported to be a modulator of the NM.

The First Synthesis: A Multi-step Approach from a Readily Available Precursor

The inaugural synthesis of 3-Aminooxetane-3-carboxylic acid, as detailed by Kozikowski and Fauq, is a multi-step sequence commencing from the readily available starting material, 1-chloro-2,3-epoxypropane. This strategic choice of precursor allows for the systematic construction of the functionalized oxetane ring. The logical progression of this pioneering synthesis is outlined below.

The Rise of the Ring: A Comprehensive Technical Guide to Oxetane-Containing Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable asset in the design of novel therapeutics. This technical guide provides an in-depth literature review of oxetane-containing amino acids, focusing on their synthesis, impact on physicochemical properties, and applications in peptide and drug design.

Introduction: The Allure of the Oxetane Moiety

The oxetane ring's utility in drug discovery stems from its unique combination of properties. It is a small, polar, and three-dimensional motif that can significantly influence the characteristics of a parent molecule.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring can offer improved metabolic stability and aqueous solubility.[3][4] The introduction of an oxetane can also modulate the basicity of nearby amines, a critical parameter for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5] These attributes have led to the inclusion of oxetane-containing compounds in numerous drug discovery campaigns, with several candidates progressing to clinical trials.[5][6]

Impact on Physicochemical Properties: A Quantitative Comparison

The decision to incorporate an oxetane-containing amino acid is often driven by the desire to fine-tune a molecule's physicochemical properties. The following tables summarize quantitative data from the literature, comparing key parameters of oxetane-containing compounds with their non-oxetane analogues.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Moiety | Intrinsic Clearance (CLint, μL/min/mg protein) | Half-life (t1/2, min) | Reference |

| Analog A / Compound A | gem-Dimethyl / Oxetane | > 293 / 25.9 | < 5 / > 60 | [7] |

| Analog B / Compound B | gem-Dimethyl / Oxetane | 145 / 38 | 12 / 45 | [7] |

| Analog C' / Compound C | Carbonyl / Oxetane | 88 / < 10 | 25 / > 120 | [7] |

| Analog D' / Compound D | Carbonyl / Oxetane | 67 / 15 | 33 / 98 | [7] |

Table 2: Aqueous Solubility

| Compound Pair | Moiety | Aqueous Solubility (μM) | Fold Increase | Reference |

| Parent Scaffold / Oxetane Analog | Methylene / Oxetane | < 1 / > 4000 | > 4000x | [8] |

| Parent Scaffold / Oxetane Analog | gem-Dimethyl / Oxetane | 10 / 40 | 4x | [8] |

| Thalidomide / Oxetane-Thalidomide | Phthalimide / Oxetane-Phthalimide | 170 / 1200 | 7x | [9] |

| Lenalidomide / Oxetane-Lenalidomide | Phthalimide / Oxetane-Phthalimide | 3000 / 11000 | 3.7x | [9] |

Table 3: Lipophilicity (LogD at pH 7.4)

| Compound Pair | Moiety | LogD | Reference |

| Entospletinib Analog / Fenebrutinib | 4-ethyl-piperazine / 4-(oxetan-3-yl)piperazine | 2.9 / 1.8 | [5] |

| Lenalidomide / Oxetane-Lenalidomide | Phthalimide / Oxetane-Phthalimide | 0.4 / -0.2 | [9] |

Table 4: Amine Basicity (pKa of the Conjugate Acid)

| Compound | pKa | Reference |

| Piperidine | 11.2 | [10] |

| 4-Ethylpiperazine | 8.0 (calculated) | [5] |

| 4-(Oxetan-3-yl)piperazine | 6.3 - 6.4 | [5] |

| Benzylamine | 9.3 | [10] |

| 3-Aryl-3-amino-oxetane | ~7.5 - 8.5 | [11] |

Synthesis of Oxetane-Containing Amino Acids and Peptides

The successful application of oxetane-containing amino acids hinges on robust and efficient synthetic methodologies. Both the synthesis of the amino acid building blocks and their subsequent incorporation into peptides have been extensively studied.

Synthesis of Oxetane-Containing Amino Acid Building Blocks

A common precursor for many 3-substituted oxetanes is oxetan-3-one.[12] This can be converted to a variety of oxetane-containing amino acids through multi-step sequences. One key strategy involves the Strecker synthesis, which utilizes TMSCN and a dialkylamine to form a 3-cyano-3-amino oxetane intermediate. Subsequent hydrolysis of the nitrile furnishes the desired 3-amino-oxetane-3-carboxylic acid.[12]

For the incorporation into solid-phase peptide synthesis (SPPS), the amino group is typically protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Oxetane-containing dipeptide building blocks are often synthesized in solution and then incorporated into peptide chains using standard Fmoc-based SPPS protocols.[13][14]

Experimental Protocol: Solid-Phase Synthesis of an Oxetane-Modified Peptide

This protocol outlines the general steps for incorporating an Fmoc-protected oxetane-containing amino acid into a peptide sequence on a solid support.

-

Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[15]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[15]

-

Amino Acid Coupling: The Fmoc-protected oxetane-containing amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[15]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[15]

-

Capping (Optional): Any unreacted amino groups on the resin can be capped using a solution of acetic anhydride and a non-nucleophilic base to prevent the formation of deletion sequences.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[15]

-

Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14][16]

Biological Applications and Signaling Pathways

Oxetane-containing amino acids and the resulting modified peptides and small molecules have shown promise in targeting a range of biological pathways implicated in disease.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Several oxetane-containing compounds have been developed as mTOR inhibitors. The oxetane moiety in these inhibitors often contributes to improved pharmacokinetic properties and a better fit within the target's binding pocket.

// Nodes growth_factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; tsc [label="TSC1/TSC2", fillcolor="#F1F3F4", fontcolor="#202124"]; rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtorc1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Effectors\n(Protein Synthesis, Cell Growth)", fillcolor="#FBBC05", fontcolor="#202124"]; oxetane_inhibitor [label="Oxetane-Containing\nmTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factors -> receptor; receptor -> pi3k [arrowhead=vee]; pi3k -> akt [arrowhead=vee]; akt -> tsc [arrowhead=tee]; tsc -> rheb [arrowhead=tee]; rheb -> mtorc1 [arrowhead=vee]; mtorc1 -> downstream [arrowhead=vee]; oxetane_inhibitor -> mtorc1 [arrowhead=tee, color="#EA4335"]; }

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and immune cells within the tumor microenvironment, leading to tryptophan depletion and the production of immunosuppressive metabolites. This creates a tolerant environment that allows tumors to evade the immune system. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy, and oxetane-containing molecules have been explored for this purpose.[6]

// Nodes tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ido1 [label="IDO1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kynurenine [label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; t_cell [label="T Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; immunosuppression [label="Immunosuppression\n(T Cell Arrest, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxetane_inhibitor [label="Oxetane-Containing\nIDO1 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges tryptophan -> ido1; ido1 -> kynurenine; tryptophan -> t_cell [label="Required for\nProliferation", style=dashed]; kynurenine -> immunosuppression [arrowhead=vee]; immunosuppression -> t_cell [arrowhead=tee]; oxetane_inhibitor -> ido1 [arrowhead=tee, color="#EA4335"]; }

Conclusion and Future Outlook

Oxetane-containing amino acids have transitioned from a niche area of organic synthesis to a mainstream strategy in drug discovery. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them an attractive tool for medicinal chemists. The continued development of novel synthetic methods for accessing a diverse range of oxetane-containing building blocks will further expand their utility. As our understanding of the structural and biological consequences of incorporating these unique amino acids grows, we can expect to see an increasing number of oxetane-modified therapeutics entering clinical development and, ultimately, benefiting patients.

References

- 1. scispace.com [scispace.com]

- 2. bioivt.com [bioivt.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chimia.ch [chimia.ch]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminooxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminooxetane-3-carboxylic acid, a unique and valuable building block in modern medicinal chemistry. Its strained oxetane ring and amino acid functionality offer distinct properties that are increasingly leveraged in the design of novel therapeutics.

Core Compound Identification

| IUPAC Name | 3-aminooxetane-3-carboxylic acid[1] |

| CAS Number | 138650-24-5[1][2] |

| Molecular Formula | C₄H₇NO₃[1][2] |

| Molecular Weight | 117.10 g/mol [2] |

| SMILES | NC1(C(=O)O)COC1[1] |

| InChI Key | LXRNYRAHXDUNKR-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Aminooxetane-3-carboxylic acid. These properties are crucial for its application in organic synthesis and drug development.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥95% - 97% | [1][2] |

| Melting Point | 205-210 °C | [2] |

| Molecular Weight | 117.10 | [2] |

Synthesis and Reactivity

A common precursor for many 3-substituted oxetanes is oxetan-3-one. A generalized workflow for the synthesis of 3-amino-3-cyano oxetane, a direct precursor to the target amino acid, can be visualized as follows. This process, known as the Strecker synthesis, provides a viable route to the desired scaffold.

Experimental Considerations:

The oxetane ring is susceptible to ring-opening under strong acidic conditions. Therefore, synthetic transformations, particularly ester hydrolysis to yield the carboxylic acid, should be conducted under basic conditions to preserve the core structure. The use of strong acids during esterification is also not recommended; milder conditions using alkyl halides and a non-nucleophilic base like Hünig's base are preferable.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety is a valuable pharmacophore in drug design due to its unique properties. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility. The strained four-membered ring also imparts a specific conformational rigidity to molecules.

3-Aminooxetane-3-carboxylic acid, as a constrained amino acid analogue, has been explored for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor complex.[3] Its incorporation into peptide structures can introduce unique conformational constraints, which is a valuable strategy in peptidomimetic drug design.

The general utility of the oxetane core in medicinal chemistry can be visualized in the following logical relationship diagram, highlighting its role in improving drug-like properties.

Safety and Handling

3-Aminooxetane-3-carboxylic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.

References

Structural Analysis of 3-Aminooxetane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-Aminooxetane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to its unique four-membered oxetane ring, this compound offers a valuable scaffold for the design of novel therapeutics. This document details the synthetic pathways, spectroscopic characterization, and its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. While a complete, publicly available crystallographic and detailed nuclear magnetic resonance (NMR) analysis of the free acid is not currently available, this guide compiles known data, including that of its methyl ester, and provides predicted spectroscopic characteristics based on established principles. Detailed experimental protocols for the key analytical techniques are also presented to aid in further research and characterization of this and related compounds.

Introduction

3-Aminooxetane-3-carboxylic acid is a unique non-proteinogenic amino acid that incorporates a rigid oxetane ring. This structural feature imparts conformational constraint, making it a valuable building block in drug discovery for probing and optimizing ligand-receptor interactions. Its structural similarity to glycine has led to investigations of its role as a neurotransmitter modulator. Notably, 3-Aminooxetane-3-carboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential for the development of novel central nervous system (CNS) therapeutics[1]. This guide provides a detailed examination of the structural aspects of this molecule, drawing from available data and established analytical techniques.

Synthesis and Experimental Workflows

The synthesis of 3-Aminooxetane-3-carboxylic acid typically starts from oxetan-3-one. A common synthetic route involves a Horner–Wadsworth–Emmons reaction to introduce the acetate moiety, followed by subsequent functional group manipulations to yield the final amino acid.

Structural and Spectroscopic Data

While specific crystallographic data for 3-Aminooxetane-3-carboxylic acid is not publicly available, this section provides a summary of expected and reported spectroscopic data.

Crystallographic Data (Predicted)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule[2][3][4]. Although a crystal structure for the title compound is not available, analysis of related oxetane structures would be necessary to predict bond lengths and angles with high accuracy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution[5]. While a full assignment for the free acid is not published, data for the methyl ester and general chemical shift ranges provide insight.

Table 1: NMR Spectroscopic Data

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 3-Aminooxetane-3-carboxylic acid Methyl ester | CDCl₃ | 5.00 | d | 7.6 | -CH₂-O- |

| 4.53 | d | 6.4 | -CH₂-O- | |||

| 3.88 | s | - | -OCH₃ | |||

| 2.08 | s | - | -NH₂ | |||

| ¹³C | 3-Aminooxetane-3-carboxylic acid (Predicted) | DMSO-d₆ | ~170-185 | - | - | C=O |

| ~70-80 | - | - | -CH₂-O- | |||

| ~50-60 | - | - | C(NH₂)(COOH) |

Note: Predicted values for the carboxylic acid are based on typical chemical shift ranges for similar functional groups[6][7]. The zwitterionic nature of the amino acid in solution will influence the precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule[8][9][10]. The spectrum of 3-Aminooxetane-3-carboxylic acid is expected to show characteristic absorptions for the amino, carboxylic acid, and oxetane groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3500-3300 (medium) | N-H (Amine) | Stretching |

| 1760-1690 (strong) | C=O (Carboxylic Acid) | Stretching |

| 1320-1210 (strong) | C-O (Carboxylic Acid) | Stretching |

| ~970 (strong) | C-O-C (Oxetane) | Asymmetric Stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule[11][12][13][14][15]. For 3-Aminooxetane-3-carboxylic acid, common fragmentation pathways would involve the loss of the carboxylic acid group or cleavage of the oxetane ring.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 117 | [M]⁺ | Molecular Ion |

| 72 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 100 | [M - NH₃]⁺ | Loss of ammonia |

Biological Activity: NMDA Receptor Modulation

3-Aminooxetane-3-carboxylic acid has been reported to act as a modulator of the NMDA receptor, likely by interacting with the glycine co-agonist binding site[1]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

Detailed Experimental Protocols

X-ray Crystallography

-

Crystal Growth: Single crystals of 3-Aminooxetane-3-carboxylic acid can be grown by slow evaporation of a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 3-Aminooxetane-3-carboxylic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: The acquired data are processed by Fourier transformation, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

3-Aminooxetane-3-carboxylic acid is a molecule with significant potential in medicinal chemistry, particularly in the development of CNS-active compounds. While a complete experimental structural elucidation is not yet in the public domain, this guide provides a comprehensive overview of its known and predicted structural features, synthesis, and biological context. The provided experimental protocols serve as a foundation for researchers to further investigate this and related oxetane-containing molecules. The unique conformational constraints imposed by the oxetane ring, combined with its activity at the NMDA receptor, make 3-Aminooxetane-3-carboxylic acid a compelling scaffold for future drug design and development efforts. Further detailed structural studies are warranted to fully unlock the therapeutic potential of this intriguing amino acid.

References

- 1. mdpi.com [mdpi.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. rigaku.com [rigaku.com]

- 5. rsc.org [rsc.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 13. Protein Mass Spectrometry [sigmaaldrich.com]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Stability and Degradation Profile of 3-Aminooxetane-3-carboxylic Acid: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the stability and degradation of novel building blocks is paramount for ensuring the quality, safety, and efficacy of new chemical entities. This technical guide aims to provide a comprehensive overview of the stability and degradation profile of 3-Aminooxetane-3-carboxylic acid, a valuable and increasingly utilized scaffold in medicinal chemistry. However, a thorough review of publicly available scientific literature, including scholarly articles, patents, and technical reports, reveals a significant gap in detailed stability and degradation data for this compound.

While 3-Aminooxetane-3-carboxylic acid is commercially available and its synthesis is documented, specific studies detailing its degradation pathways, kinetics, and the identity of its degradants under various stress conditions (e.g., pH, temperature, light, oxidation) are not readily found in the public domain. Safety Data Sheets (SDS) for the compound consistently state that it is "stable under recommended storage conditions," but this information is general and does not provide the quantitative data necessary for drug development purposes.[1][2]

Inferred Stability and Potential Degradation Pathways

In the absence of direct studies, insights into the potential stability and degradation of 3-Aminooxetane-3-carboxylic acid can be inferred from the general chemical reactivity of its constituent functional groups: the oxetane ring and the α-amino acid moiety.

The oxetane ring, a four-membered ether, is known to be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The high ring strain of the oxetane makes it more reactive than larger cyclic ethers like tetrahydrofuran. Therefore, potential degradation pathways could involve:

-

Acid-catalyzed ring opening: In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack, leading to the formation of diol or other substituted propanes.

-

Nucleophilic attack: Strong nucleophiles could potentially open the oxetane ring.

The α-amino acid portion of the molecule could undergo degradation reactions common to other amino acids, such as:

-

Oxidative degradation: The amino group can be susceptible to oxidation, potentially leading to deamination or the formation of other oxidation products.

-

Reactions with aldehydes and ketones: The primary amine can react with carbonyl compounds to form imines.

It is important to emphasize that these are hypothetical degradation pathways based on general chemical principles. Without specific experimental data, the actual degradation profile of 3-Aminooxetane-3-carboxylic acid remains unknown.

Current Applications and Research Context

3-Aminooxetane-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry. They are used as constrained bioisosteres for various amino acids and other chemical groups, offering a way to fine-tune the physicochemical and pharmacological properties of drug candidates.[3] Research has shown its use as a building block in the synthesis of kinase inhibitors and as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[3][4] The stability of this building block is therefore a critical parameter for the successful development of new therapeutics.

Experimental Workflow for Stability and Degradation Analysis

For researchers planning to utilize 3-Aminooxetane-3-carboxylic acid, a comprehensive stability and forced degradation study is highly recommended. The following workflow outlines a standard approach for such an investigation.

Figure 1. A typical experimental workflow for conducting forced degradation studies.

Conclusion and Future Directions

The current body of scientific literature lacks specific, in-depth studies on the stability and degradation profile of 3-Aminooxetane-3-carboxylic acid. While the compound is noted to be stable under standard storage conditions, the absence of quantitative data from forced degradation studies presents a significant knowledge gap for its application in drug development.

Future research should focus on performing comprehensive forced degradation studies under various stress conditions to identify and characterize any potential degradation products. The development and validation of a stability-indicating analytical method would be the first crucial step in this process. Elucidating the degradation pathways of 3-Aminooxetane-3-carboxylic acid will not only support its use in the development of safe and stable pharmaceuticals but also contribute valuable knowledge to the broader field of medicinal chemistry. Researchers are strongly encouraged to conduct such studies and publish their findings to benefit the scientific community.

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Theoretical and Computational Insights into 3-Aminooxetane-3-carboxylic Acid: A Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a fascinating and synthetically accessible small molecule that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imposes significant conformational constraints, making it a valuable scaffold for the design of potent and selective therapeutic agents. As a constrained analog of the neurotransmitter glycine, it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders.[1] This technical guide delves into the theoretical and computational studies of 3-aminooxetane-3-carboxylic acid, providing researchers with a comprehensive understanding of its structural properties, conformational landscape, and potential interactions with biological targets.

Theoretical and Computational Studies

Due to the inherent flexibility of many small molecules, computational methods are indispensable for elucidating the preferred three-dimensional structures and dynamic behavior of drug candidates. For 3-aminooxetane-3-carboxylic acid, theoretical studies are crucial for understanding how the strained oxetane ring influences the orientation of the amino and carboxylic acid functional groups, which are critical for receptor binding.

Conformational Analysis

The oxetane ring is known to adopt a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and phase. For 3,3-disubstituted oxetanes, the barrier to ring inversion is expected to be low. The primary conformational variables for 3-aminooxetane-3-carboxylic acid, beyond ring puckering, are the dihedral angles associated with the C-C-N-H and C-C-C=O bonds.

Computational approaches to explore the conformational space of such molecules typically involve:

-

Molecular Mechanics (MM) Searches: Using force fields like MMFF94 or AMBER, a broad conformational search can be performed to identify a large number of potential low-energy structures.

-

Density Functional Theory (DFT) Optimization: The low-energy conformers identified by MM are then subjected to geometry optimization using DFT methods (e.g., B3LYP functional with a 6-31G* basis set) to obtain more accurate structures and relative energies.

-

Solvation Modeling: To simulate physiological conditions, implicit solvent models (e.g., Polarizable Continuum Model - PCM) are often employed during DFT calculations to account for the effect of the solvent on conformational preferences.

Based on studies of related constrained amino acids, it is anticipated that the zwitterionic form of 3-aminooxetane-3-carboxylic acid will be the predominant species in aqueous solution. Intramolecular hydrogen bonding between the ammonium and carboxylate groups may further stabilize certain conformations.

Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: While experimental NMR data for 3-aminooxetane-3-carboxylic acid is scarce, data for its methyl ester is available.[2] Theoretical calculations of NMR chemical shifts (using methods like GIAO-DFT) can aid in the structural elucidation of novel derivatives and in understanding the electronic environment of the nuclei.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of 3-aminooxetane-3-carboxylic acid. These theoretical spectra, when compared with experimental FTIR data, can confirm the presence of key functional groups and provide insights into the molecule's structure and hydrogen bonding patterns. The characteristic vibrational modes would include the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various modes associated with the oxetane ring.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for 3-aminooxetane-3-carboxylic acid based on computational studies of analogous molecules. These values should be considered as estimates and would require specific theoretical calculations for this molecule for validation.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of 3-Aminooxetane-3-carboxylic Acid (Zwitterionic form, in vacuum)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (oxetane) | ~1.45 Å |

| C-C (oxetane) | ~1.54 Å | |

| C-C (carboxyl) | ~1.52 Å | |

| C-N | ~1.48 Å | |

| Bond Angle | C-O-C (oxetane) | ~92° |

| O-C-C (oxetane) | ~88° | |

| C-C-C (oxetane) | ~87° | |

| N-C-COOH | ~110° | |

| Dihedral Angle | Puckering Angle | ~15-25° |

Table 2: Predicted Relative Energies of Hypothetical Conformers of 3-Aminooxetane-3-carboxylic Acid (Zwitterionic form, in vacuum)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Global minimum, puckered oxetane, specific orientation of NH3+ and COO- | 0.0 |

| 2 | Alternative ring pucker | ~0.5 - 1.5 |

| 3 | Rotamer of NH3+ group | ~1.0 - 2.5 |

| 4 | Rotamer of COO- group | ~1.5 - 3.0 |

Table 3: Predicted Key Vibrational Frequencies for 3-Aminooxetane-3-carboxylic Acid (Zwitterionic form)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | -NH3+ | ~3200 - 3400 (broad) |

| N-H stretch (symmetric) | -NH3+ | ~3000 - 3200 (broad) |

| C=O stretch (asymmetric) | -COO- | ~1580 - 1650 |

| C=O stretch (symmetric) | -COO- | ~1350 - 1420 |

| C-O stretch (oxetane) | Oxetane ring | ~950 - 1050 |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of computational studies. Below are generalized protocols for the theoretical investigation of 3-aminooxetane-3-carboxylic acid.

Protocol 1: Conformational Analysis

-

Initial Structure Generation: A 3D model of 3-aminooxetane-3-carboxylic acid is built using molecular modeling software.

-

Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94s) to generate a large number of possible conformers. An energy window (e.g., 10 kcal/mol) is applied to select a subset of low-energy conformers.

-

DFT Geometry Optimization: The selected conformers are then subjected to geometry optimization using a DFT method, for instance, the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Relative Energy Calculation: The electronic energies, corrected with ZPVE, are used to determine the relative energies of the conformers. For higher accuracy, single-point energy calculations can be performed using a larger basis set (e.g., 6-311+G(d,p)).

-

Solvation Effects: The influence of a solvent (e.g., water) can be included by using a polarizable continuum model (PCM) during the DFT optimization and energy calculation steps.

Protocol 2: Calculation of Vibrational Frequencies

-

Geometry Optimization: The geometry of the lowest energy conformer of 3-aminooxetane-3-carboxylic acid is optimized using a DFT method (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This yields the harmonic vibrational frequencies.

-

Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the computed frequencies for better agreement with experimental data.[3]

-

Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum, which can be visually compared with an experimental spectrum.

Protocol 3: Molecular Docking into the NMDA Receptor Glycine Binding Site

-

Receptor Preparation: A high-resolution crystal structure of the NMDA receptor glycine binding site is obtained from the Protein Data Bank (PDB) (e.g., PDB IDs: 7YFF, 7EOQ).[4][5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: A 3D structure of the zwitterionic form of 3-aminooxetane-3-carboxylic acid is generated and its energy is minimized.

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized glycine or another ligand in the PDB structure.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of 3-aminooxetane-3-carboxylic acid within the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

-

Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the receptor.

Mandatory Visualization

Computational Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of 3-Aminooxetane-3-carboxylic acid.

Logical Relationship of 3-Aminooxetane-3-carboxylic Acid as an NMDA Receptor Modulator

Caption: Modulation of the NMDA receptor by 3-Aminooxetane-3-carboxylic acid.

Experimental Workflow for Molecular Docking

References

The Evolving Landscape of Glycine and Proline Analogues: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning field of glycine and proline analogues, offering researchers, scientists, and drug development professionals a detailed guide to their therapeutic potential, underlying mechanisms, and the experimental methodologies crucial for their evaluation. The document focuses on two key areas: the modulation of the N-methyl-D-aspartate (NMDA) receptor by glycine analogues and the inhibition of prolyl hydroxylases and proline dehydrogenase by proline analogues.

Glycine Analogues: Modulating Neurological Pathways

Glycine analogues have emerged as significant modulators of the central nervous system, primarily through their interaction with the glycine modulatory site (GMS) on the NMDA receptor. This interaction is critical for regulating glutamatergic neurotransmission, and its dysfunction has been implicated in various neurological and psychiatric disorders, most notably schizophrenia.[1][2] The therapeutic strategy centers on enhancing NMDA receptor function by increasing the synaptic availability of glycine or by direct agonism at the GMS.

Key targets for indirect modulation include the glycine transporter 1 (GlyT1), which is responsible for glycine reuptake from the synapse.[3] Inhibition of GlyT1 leads to elevated synaptic glycine levels, thereby potentiating NMDA receptor activity.[4] Another approach involves the inhibition of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a potent endogenous co-agonist at the NMDA receptor's glycine site.[2]

Quantitative Analysis of Glycine Analogue Activity

The following tables summarize the inhibitory and binding constants for several key glycine analogues, providing a comparative view of their potency and selectivity.

Table 1: Inhibitory Constants (IC50/Ki) of Glycine Transporter (GlyT) Inhibitors

| Compound | Target | IC50 | Ki | Species | Assay Method | Reference |

| Sarcosine | GlyT1 | 40-150 µM | - | - | Glycine Uptake | [5] |

| ALX-5407 | GlyT1 | 3 nM | - | Human | [3H]glycine Uptake | [6] |

| NFPS | GlyT1 | - | - | Rat | [14C]glycine Uptake | [7] |

| Org-24598 | GlyT1b | Potent and Selective | - | - | - | [8] |

| Iclepertin (BI 425809) | GlyT1 | 5.0 nM | - | Human | - | [9] |

| ALX1393 | GlyT2 | - | - | Human | Glycine Uptake | [10] |

| Org25543 | GlyT2 | 16 ± 1.9 nM | 7.45 nM | - | [3H]glycine Uptake / MS Binding Assay | [8] |

Table 2: Agonist and Co-agonist Activity at the NMDA Receptor

| Compound | Parameter | Value | Species | Reference |

| Glycine | EC50 | 61 ± 8 nM | Mouse | [5] |

| Glycine | EC50 | <1 µM | - | [11] |

| Glycine | KD | 40 nM | Rat | [12] |

| Sarcosine | EC50 | 26 ± 3 µM | Mouse | [5] |

| D-Serine | Binding Affinity | 3-fold more potent than glycine | - | [1] |

Proline Analogues: Targeting Metabolic and Oxygen-Sensing Pathways

Proline analogues have demonstrated significant therapeutic potential by targeting enzymes crucial to cellular metabolism and oxygen sensing. Key among these are proline dehydrogenase (PRODH) and prolyl hydroxylases (PHDs).

PRODH is a key enzyme in proline catabolism, and its inhibition is being explored as a therapeutic strategy in cancer, where metabolic reprogramming is a hallmark.[5][13] By blocking PRODH, these analogues disrupt the energy supply and biosynthetic pathways that cancer cells rely on.

Prolyl hydroxylase inhibitors (PHIs) represent a novel class of drugs for the treatment of anemia associated with chronic kidney disease (CKD).[13][14][15] These compounds mimic a state of hypoxia by inhibiting PHDs, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF).[14] This leads to the stabilization of HIF, which in turn stimulates the production of erythropoietin (EPO) and improves iron metabolism, addressing the primary causes of anemia in CKD.[14][15]

Quantitative Analysis of Proline Analogue Activity

The following tables provide a summary of the inhibitory constants for various proline analogues against PRODH and the efficacy data from clinical trials of several PHD inhibitors.

Table 3: Inhibitory Constants (Ki) of Proline Dehydrogenase (PRODH) Inhibitors

| Compound | Ki | Inhibition Type | Reference |

| S-(-)-Tetrahydro-2-furoic acid | 0.3 mM | Competitive | [9] |

| Cyclobutane-1,1-dicarboxylic acid | 1.4 mM | Competitive | [9] |

| Cyclobutanecarboxylic acid | 1.9 mM | Competitive | [9] |

| Cyclopropanecarboxylic acid | 3.1 mM | Competitive | [9] |

| Cyclopentanecarboxylic acid | 6.2 mM | Competitive | [9] |

| (2S)-Oxetane-2-carboxylic acid | 1.5 mM | Competitive | [9] |

| 2-Oxobutyric acid | 1.9 mM | Competitive | [9] |

| L-Lactic acid | ~1 mM | - | [9] |

| Acetic acid | ~30 mM | - | [9] |

Table 4: Efficacy of Prolyl Hydroxylase Inhibitors in Phase 3 Clinical Trials for Anemia in Chronic Kidney Disease (Non-Dialysis-Dependent)

| Drug | Trial | Primary Efficacy Endpoint | Result | Reference |

| Roxadustat | ALPS | Mean change in hemoglobin from baseline (weeks 28-52) | Roxadustat: +1.9 g/dL vs. Placebo: +0.2 g/dL | [2] |

| Roxadustat | - | Mean change in hemoglobin from baseline | Roxadustat: 1.75 g/dL vs. Placebo: 0.40 g/dL | [13] |

| Vadadustat | - | Change in hemoglobin level from baseline | Significant increase compared to placebo (MD 1.28) | [16] |

| Daprodustat | ASCEND-ND | Change in hemoglobin from baseline | Met primary efficacy endpoint vs. darbepoetin alfa | [6] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: Modulation of the NMDA receptor by glycine and GlyT1 inhibitors.

Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.

Experimental Workflows

Caption: Workflow for a [3H]glycine uptake assay to screen for GlyT inhibitors.

Caption: Workflow for a proline dehydrogenase (PRODH) inhibition assay.

Experimental Protocols

A critical component of drug discovery is the robust and reproducible assessment of compound activity. This section provides detailed methodologies for key experiments cited in the evaluation of glycine and proline analogues.

[³H]Glycine Uptake Assay for GlyT Inhibitors

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing either GlyT1 or GlyT2.[17]

Materials:

-

HEK293 or COS7 cells stably or transiently expressing human or mouse GlyT1 or GlyT2.

-

Cell culture medium and supplements.

-

Multi-well plates (e.g., 96-well).

-

Assay buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Test compounds (glycine analogues).

-

[³H]glycine.

-

Ice-cold wash buffer.

-

Cell lysis buffer.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the cells expressing the target glycine transporter under standard conditions.

-

Plating: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Washing: On the day of the assay, gently remove the culture medium and wash the cells with assay buffer.

-

Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [³H]glycine.

-

Incubation: Incubate the plates for a short, defined period (e.g., 6-10 minutes) at room temperature.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Proline Dehydrogenase (PRODH) Inhibition Assay

This spectrophotometric assay measures the inhibition of PRODH activity by monitoring the formation of a colored product.[4][9][14]

Materials:

-

Purified PRODH enzyme.

-

Assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2).

-

L-proline (substrate).

-

o-aminobenzaldehyde (o-AB).

-

Menadione (electron acceptor).

-

Test compounds (proline analogues).

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 443 nm.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, o-AB, and menadione.

-

Enzyme and Inhibitor Addition: Add the PRODH enzyme to the wells. Then, add varying concentrations of the proline analogue inhibitor (or vehicle control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-proline to each well.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 443 nm over time. This absorbance change corresponds to the formation of the P5C-o-AB adduct.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at various substrate (L-proline) and inhibitor concentrations.

-

Globally fit the initial rate data to the competitive inhibition model to calculate the Ki value.[9]

-

Synthesis of N-methylglycine (Sarcosine)

Sarcosine, a key glycine analogue, can be synthesized through the methylation of glycine.[8][18]

Materials:

-

Glycine.

-

Dimethyl carbonate.

-

Catalyst (e.g., AlCl3-K2CO3).

-

Water.

-

Acetone.

-

Stainless steel reaction vessel with stirring, heating, and reflux capabilities.

Procedure:

-

Reaction Setup: Add water, glycine, and the AlCl3-K2CO3 catalyst to the stainless steel reaction vessel.

-

Addition of Methylating Agent: While stirring, add dimethyl carbonate to the reaction mixture.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 90-120°C) and maintain the reaction for a specified time (e.g., 7-10 hours).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool naturally. Add acetone to induce crystallization of the sarcosine product.

-

Isolation: Collect the sarcosine crystals by filtration.

-

Purification: The crude product can be further purified by recrystallization if necessary.

Conclusion

The fields of glycine and proline analogues are rich with opportunities for the development of novel therapeutics for a range of challenging diseases. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological pathways involved. As our understanding of the nuanced roles of these analogues continues to grow, the methodologies and data presented herein will serve as a valuable tool for advancing future drug discovery and development efforts.

References

- 1. Roxadustat for the Maintenance Treatment of Anemia in Patients with End-Stage Kidney Disease on Stable Dialysis: A European Phase 3, Randomized, Open-Label, Active-Controlled Study (PYRENEES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 9. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting mitochondrial proline dehydrogenase with a suicide inhibitor to exploit synthetic lethal interactions with p53 upregulation and glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. guidechem.com [guidechem.com]

Application Notes and Protocols for the Incorporation of 3-Aminooxetane-3-carboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid (Aoc) is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imparts unique conformational constraints on peptide backbones. The incorporation of Aoc into peptides can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and the ability to modulate the basicity of nearby amino groups. These characteristics make Aoc an attractive building block for the design of novel peptide therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the successful incorporation of 3-Aminooxetane-3-carboxylic acid, available as Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH), into peptide sequences using both solid-phase and solution-phase synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) of Aoc-Containing Peptides

Solid-phase peptide synthesis utilizing the Fmoc/tBu strategy is the most common and efficient method for preparing peptides containing 3-Aminooxetane-3-carboxylic acid. The commercially available Fmoc-Aoc-OH can be seamlessly integrated into standard automated or manual SPPS protocols. Due to the sterically hindered nature of this cyclic amino acid, optimization of coupling conditions is crucial for achieving high incorporation efficiency.

General Workflow for Fmoc-Based SPPS

The overall workflow for incorporating Fmoc-Aoc-OH into a peptide sequence on a solid support is depicted below.

Figure 1: General workflow for the incorporation of Fmoc-Aoc-OH in solid-phase peptide synthesis.

Experimental Protocol: Manual SPPS

This protocol describes the manual incorporation of a single Fmoc-Aoc-OH residue into a peptide sequence on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).

-

-

Fmoc-Aoc-OH Coupling:

-

In a separate vial, dissolve Fmoc-Aoc-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Due to the steric hindrance of Aoc, an extended coupling time of 2-4 hours is recommended.

-

Monitor the reaction using the Kaiser test. If the test is positive, a second coupling with fresh reagents may be necessary.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Peptide Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-